Benciloxicetato de bencilo

Descripción general

Descripción

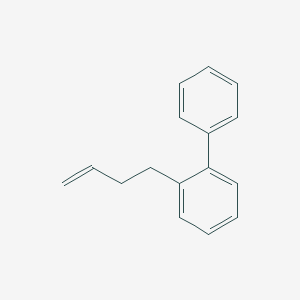

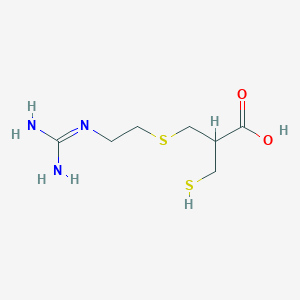

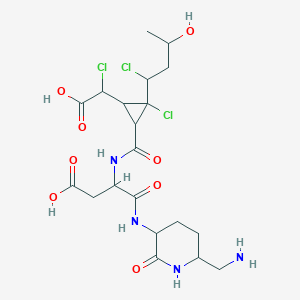

Benzyl Benzyloxyacetate, also known as 2-(Phenylmethoxy)acetic acid phenylmethyl ester, is an organic compound with the molecular formula C16H16O3. It is a colorless to pale yellow liquid with a pleasant, floral aroma. This compound is used in various applications, including as a fragrance ingredient in perfumes and cosmetics.

Aplicaciones Científicas De Investigación

Benzyl Benzyloxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Benzyl Benzyloxyacetate is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Mecanismo De Acción

Target of Action

It’s worth noting that benzyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, resulting in their death . It’s also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

For instance, benzyl benzoate, a related compound, is involved in the anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway .

Pharmacokinetics

Benzyl compounds are known to have variable pharmacokinetics in critical illness, and suboptimal antibiotic exposure is associated with treatment failure .

Result of Action

Benzyl compounds are known to have various effects, such as lethal effects on parasites and mites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl Benzyloxyacetate. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the stability and efficacy of benzyl compounds .

Análisis Bioquímico

Biochemical Properties

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as Benzyl Benzyloxyacetate, are activated toward free radical attack . This suggests that Benzyl Benzyloxyacetate could potentially interact with enzymes, proteins, and other biomolecules in a manner that involves the transfer or sharing of electrons.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzylic compounds can undergo free radical reactions , suggesting that Benzyl Benzyloxyacetate may exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of varying dosages of Benzyl Benzyloxyacetate in animal models have not been extensively studied. It is known that the effects of a compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the biosynthetic pathways for benzyl acetate and eugenol, compounds with similar structures to Benzyl Benzyloxyacetate, belong to the broader phenylpropene metabolic pathway . This suggests that Benzyl Benzyloxyacetate may be involved in similar metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl Benzyloxyacetate can be synthesized through several methods. One common method involves the esterification of benzyloxyacetic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, Benzyl Benzyloxyacetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Benzyl Benzyloxyacetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of Benzyl Benzyloxyacetate can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Benzyloxyacetic acid or benzaldehyde.

Reduction: Benzyl alcohol or toluene.

Substitution: Benzyl halides or benzylamines.

Comparación Con Compuestos Similares

Benzyl Benzoate: Another ester with similar aromatic properties, used in fragrances and as a topical treatment for scabies.

Benzyl Acetate: Known for its pleasant aroma, commonly used in perfumes and flavorings.

Benzyloxyacetic Acid: A related compound used as an intermediate in organic synthesis.

Uniqueness: Benzyl Benzyloxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of benzyloxy and acetate groups allows for versatile reactivity and applications in various fields.

Propiedades

IUPAC Name |

benzyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPVWBOETWMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302773 | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30379-54-5 | |

| Record name | NSC153413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Diethoxyphosphoryl)methyl]benzoic acid](/img/structure/B142382.png)

![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)